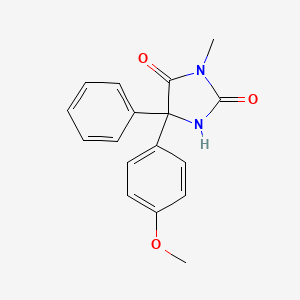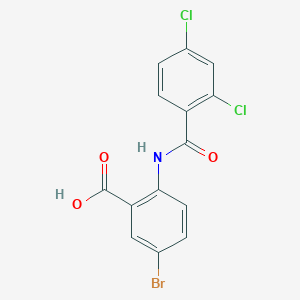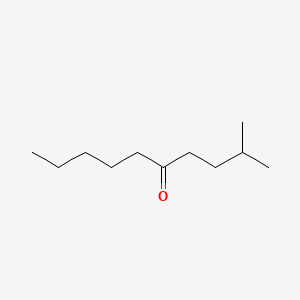
5-Decanone, 2-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isopentylpentyl ketone, also known as 2-methyl-5-decanone, is an organic compound with the molecular formula C11H22O. It is a ketone characterized by the presence of a carbonyl group (C=O) bonded to two alkyl groups. This compound is used in various chemical processes and has applications in different scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: Isopentylpentyl ketone can be synthesized through several methods, including:
Oxidation of Secondary Alcohols: One common method involves the oxidation of 2-methyl-5-decanol using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) under acidic conditions.
Friedel-Crafts Acylation: Another method is the Friedel-Crafts acylation of isopentylbenzene with pentanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Industrial Production Methods: Industrial production of isopentylpentyl ketone typically involves large-scale oxidation processes using environmentally friendly oxidants and catalysts to ensure high yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
化学反応の分析
Types of Reactions: Isopentylpentyl ketone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate.
Reduction: Reduction of isopentylpentyl ketone with reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) yields the corresponding secondary alcohol.
Nucleophilic Addition: It can react with nucleophiles like Grignard reagents to form tertiary alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Nucleophilic Addition: Grignard reagents (RMgX) in dry ether.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Secondary alcohols.
Nucleophilic Addition: Tertiary alcohols.
科学的研究の応用
Isopentylpentyl ketone has diverse applications in scientific research, including:
Chemistry: It is used as an intermediate in organic synthesis and in the study of reaction mechanisms.
Biology: It serves as a model compound for studying enzyme-catalyzed reactions involving ketones.
Medicine: Research on isopentylpentyl ketone includes its potential use in developing pharmaceuticals.
Industry: It is used in the production of fragrances, flavors, and as a solvent in various industrial processes
作用機序
The mechanism of action of isopentylpentyl ketone involves its interaction with nucleophiles and electrophiles. The carbonyl group (C=O) in the ketone is highly reactive and can undergo nucleophilic addition reactions. The molecular targets include various enzymes and receptors that interact with the carbonyl group, leading to the formation of new chemical bonds and products .
類似化合物との比較
Isopentylpentyl ketone can be compared with other similar ketones such as:
2-Methyl-4-decanone: Similar structure but with a different position of the carbonyl group.
2-Methyl-3-decanone: Another isomer with the carbonyl group at a different position.
5-Decanone: Lacks the methyl group present in isopentylpentyl ketone.
Uniqueness: Isopentylpentyl ketone is unique due to its specific structure, which influences its reactivity and the types of reactions it can undergo. Its applications in various fields also highlight its versatility compared to other similar compounds .
特性
CAS番号 |
54410-89-8 |
|---|---|
分子式 |
C11H22O |
分子量 |
170.29 g/mol |
IUPAC名 |
2-methyldecan-5-one |
InChI |
InChI=1S/C11H22O/c1-4-5-6-7-11(12)9-8-10(2)3/h10H,4-9H2,1-3H3 |
InChIキー |
CDCHBGBDDXRJKB-UHFFFAOYSA-N |
正規SMILES |
CCCCCC(=O)CCC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


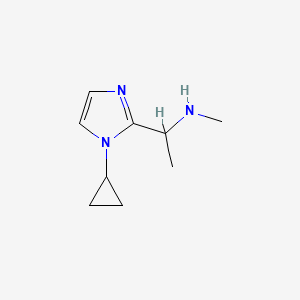
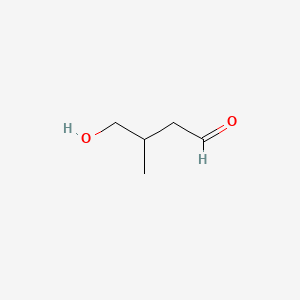
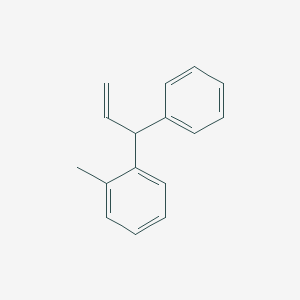
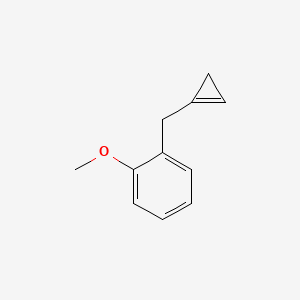
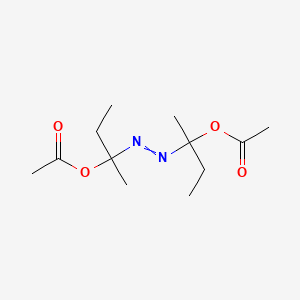
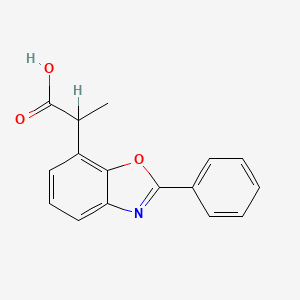
![Tricyclo[3.2.1.0~3,6~]octane-1-carboxylic acid](/img/structure/B13949878.png)
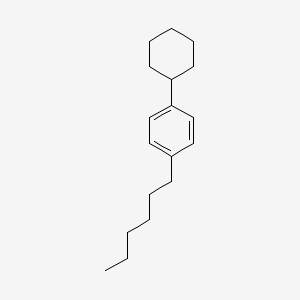
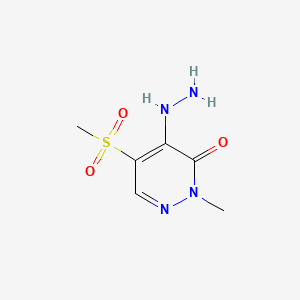
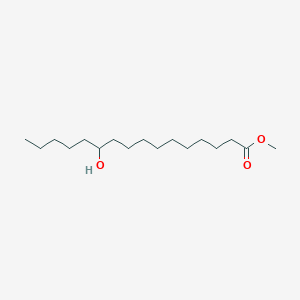
![2-Amino-1-(8-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13949924.png)
